1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine
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Overview
Description
1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the 2-chloropyridine-3-carbonyl group and the 5-fluoro-2-methoxyphenylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropyridine-3-carbonyl)-4-[(4-fluorophenyl)methyl]piperazine
- 1-(2-Chloropyridine-3-carbonyl)-4-[(3-methoxyphenyl)methyl]piperazine
- 1-(2-Chloropyridine-3-carbonyl)-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine
Uniqueness
1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine is unique due to the specific combination of substituents on the piperazine ring. The presence of both the 2-chloropyridine-3-carbonyl group and the 5-fluoro-2-methoxyphenylmethyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-14(20)11-13(16)12-22-7-9-23(10-8-22)18(24)15-3-2-6-21-17(15)19/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCAFMBMITURRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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